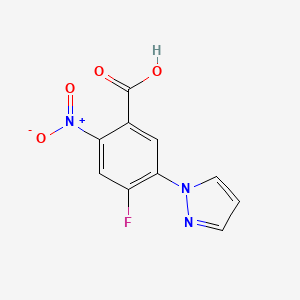

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

Description

Propriétés

IUPAC Name |

4-fluoro-2-nitro-5-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-7-5-8(14(17)18)6(10(15)16)4-9(7)13-3-1-2-12-13/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAPGQLTCVZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration of 2-chloro-4-fluorobenzoic Acid Derivatives

- Traditional nitration of 2-chloro-4-fluorobenzoic acid requires large amounts of sulfuric acid and leads to impurities due to the solid nature of the starting material and harsh conditions.

- A novel method uses 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene as an intermediate, which is nitrated under milder conditions with a sulfuric acid-nitric acid mixture at 0–4 °C, achieving high nitration yield (96.2%) and purity.

Hydrolysis to 2-chloro-4-fluoro-5-nitrobenzoic Acid

- The nitrated intermediate undergoes hydrolysis in diluted sulfuric acid at 100–110 °C for approximately 3 hours.

- The hydrolysis yields the desired acid in 82–91% molar yield with melting points around 148–153 °C, indicating high purity.

- Extraction with ethyl acetate and washing steps are used to isolate the product as a white solid.

| Step | Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Nitration | H2SO4-HNO3 mixture, 0–4 °C | 96.2 | 59–62 | Formation of 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene |

| Hydrolysis | Diluted H2SO4, 100–110 °C, 3 hrs | 82–91 | 148–153 | Conversion to 2-chloro-4-fluoro-5-nitrobenzoic acid |

Introduction of the 1-Pyrazolyl Group

The substitution of the chloro group at the 5-position of 2-chloro-4-fluoro-5-nitrobenzoic acid with a pyrazolyl substituent is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Direct Preparation of N-Substituted Pyrazoles

- A recent method allows the synthesis of N-alkyl and N-aryl pyrazoles directly from primary amines under mild conditions without inorganic reagents.

- This approach could be adapted for the preparation of 1-pyrazolyl derivatives by reacting appropriate amines with pyrazole precursors, facilitating the introduction of the pyrazolyl group.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | 2-chloro-4-fluorotrichloromethylbenzene | H2SO4-HNO3 mixture, 0–4 °C | 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene | 96.2 | High yield, mild conditions |

| Hydrolysis | Nitrated intermediate | Diluted H2SO4, 100–110 °C, 3 hrs | 2-chloro-4-fluoro-5-nitrobenzoic acid | 82–91 | Purified by extraction and washing |

| Pyrazolyl substitution (general) | 2-chloro-4-fluoro-5-nitrobenzoic acid | Pd-catalyzed Suzuki or Buchwald–Hartwig coupling | This compound | Not specified | Adapted from pyrazole coupling methods |

Research Findings and Considerations

- The nitration and hydrolysis steps have been optimized to reduce impurities and improve yields compared to traditional methods relying on direct nitration of 2-chloro-4-fluorobenzoic acid.

- The use of trichloromethylbenzene intermediates allows better handling and reaction control.

- The substitution of chloro by pyrazolyl groups is feasible via modern cross-coupling techniques, which offer regioselectivity and functional group tolerance.

- Mild reaction conditions and the absence of harsh inorganic reagents in pyrazole preparation contribute to environmentally friendlier and more scalable processes.

- Further optimization specific to this compound may involve catalyst screening, solvent choice, and temperature control to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Fluoro-5-(1-pyrazolyl)-2-aminobenzoic Acid, while substitution reactions can produce various derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid has been explored for its potential as an anticancer agent. Research indicates that compounds containing pyrazole structures exhibit inhibitory effects on various cancer cell lines, including breast and liver cancer cells. For instance, studies have shown that derivatives of the pyrazole scaffold can inhibit the growth of lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 15.8 | |

| Compound B | HepG2 (Liver) | 18.8 | |

| Compound C | A549 (Lung) | 23.7 |

Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies due to its ability to interact with various enzymes. It has been shown to inhibit certain esterases and hydrolases, which are crucial in metabolic pathways. The presence of the nitro group enhances its reactivity, making it a valuable substrate for biochemical assays.

Fluorescent Probes

This compound serves as a precursor for the synthesis of fluorescent probes used in biological imaging and sensing applications. Pyrazolo[1,5-a]pyrimidine derivatives have been developed from this compound and exhibit high quantum yields and excellent photostability in various solvents. These properties make them suitable for monitoring cellular processes and drug delivery systems .

Table 2: Properties of Fluorescent Probes Derived from Pyrazolo Compounds

| Probe | Quantum Yield | Stability (pH Range) | Application |

|---|---|---|---|

| Probe X | 0.85 | pH 2 - pH 12 | Bioimaging |

| Probe Y | 0.53 | pH 2 - pH 12 | Sensing |

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of a series of pyrazole derivatives derived from this compound on MDA-MB-231 breast cancer cells. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity compared to standard treatments like Taxol .

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction between the compound and specific hydrolases involved in lipid metabolism. The study demonstrated that the compound could effectively inhibit these enzymes, suggesting potential applications in metabolic disorder treatments.

Mécanisme D'action

The mechanism of action of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparaison Avec Des Composés Similaires

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic Acid

CAS : 1141669-65-9

Molecular Formula : C₁₀H₆FN₃O₄

Molecular Weight : 251.17 g/mol

- Key Differences :

- Applications :

| Property | 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid | 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic Acid |

|---|---|---|

| CAS Number | 1186663-21-7 | 1141669-65-9 |

| Heterocycle | Pyrazole (1 nitrogen) | Imidazole (2 nitrogens) |

| Solubility | Not reported | Likely higher due to imidazole’s polarity |

| Applications | Agrochemical intermediates, crystallography | PROTACs, enzyme inhibition |

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic Acid

CAS: 50594-66-6 Molecular Formula: C₁₄H₇ClF₃NO₅ Molecular Weight: 361.66 g/mol

- Key Differences: A phenoxy group with chloro and trifluoromethyl substituents replaces the pyrazole/fluorine motif. Increased hydrophobicity due to aromatic and halogenated groups.

- Applications :

| Property | This compound | 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic Acid |

|---|---|---|

| Substituents | Pyrazole, fluorine | Chloro, trifluoromethyl, phenoxy |

| Molecular Weight | 251.17 g/mol | 361.66 g/mol |

| Hydrophobicity | Moderate | High |

| Applications | Drug design | Agrochemicals |

2-Nitrobenzoic Acid (Parent Compound)

CAS: 552-16-9 Molecular Formula: C₇H₅NO₄ Molecular Weight: 167.12 g/mol

- Key Differences :

- Applications :

| Property | This compound | 2-Nitrobenzoic Acid |

|---|---|---|

| Solubility in Water | Likely lower due to fluorine/pyrazole | 4.20 × 10⁻² mol/L |

| Hydrotrope Response | Not studied | Significant (ϕs = 20×) |

| Mass Transfer (kLa) | N/A | 1.20 × 10⁻³ s⁻¹ |

Research Findings and Trends

- Fluorine Impact: The 4-fluoro substituent in the target compound likely reduces basicity and increases metabolic stability compared to non-fluorinated analogs .

- Heterocycle Role : Pyrazole/imidazole rings improve binding affinity in enzyme inhibition, as seen in kinase inhibitors .

- Hydrotrope Compatibility : While 2-nitrobenzoic acid benefits from hydrotropes (e.g., sodium acetate), analogous data for fluorinated derivatives is lacking but merits investigation .

Activité Biologique

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes information from diverse sources to present a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrobenzoic acid backbone substituted with a fluoro group and a pyrazole moiety. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole structure can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against these cancer types, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess activity against various bacterial strains. In specific assays, this compound showed moderate to high efficacy against Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in breast cancer models revealed that it significantly reduced cell viability in MDA-MB-231 cells. The mechanism was linked to apoptosis induction, evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Antimicrobial Testing

In an antimicrobial assay, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) , where the fluorine atom in a nitro-substituted fluoroaromatic precursor (e.g., 2-fluoro-5-nitrobenzoic acid) is displaced by a pyrazole group. Reactions are often conducted under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO to stabilize intermediates . Characterization involves NMR to confirm substitution patterns and HPLC to assess purity.

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To verify the presence of the pyrazole ring and nitro/fluoro substituents.

- HPLC-MS : For purity analysis and molecular weight confirmation.

- X-ray crystallography (if crystals are obtainable): To resolve ambiguities in substitution patterns, as demonstrated in structurally related benzofurazan derivatives .

Q. What are the solubility and storage recommendations for this compound?

Solubility is highest in polar solvents like ethanol, DMF, or chloroform. Storage requires a tightly sealed container in a cool, dry environment (-20°C or lower) to prevent hydrolysis of the nitro or carboxylic acid groups. Avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How can solvent choice and reaction kinetics optimize SNAr efficiency in synthesizing this compound?

Solvent polarity critically influences SNAr reactivity. DMSO enhances transition-state stabilization, accelerating displacement, while THF may slow the reaction. Kinetic studies using variable-temperature NMR or in-situ IR can identify optimal conditions. For example, elevated temperatures (80–100°C) in DMF improve yields for analogous fluoro-nitrobenzoic acid derivatives .

Q. What strategies address low yields in pyrazole coupling reactions?

Low yields often stem from steric hindrance or electron-withdrawing effects of the nitro group. Strategies include:

Q. How can computational modeling predict pharmacological activity of derivatives?

Density Functional Theory (DFT) calculations assess electronic effects (e.g., nitro group electron-withdrawal) on reactivity. Molecular docking studies with target enzymes (e.g., cyclooxygenase) can guide structural modifications to enhance binding affinity. Such approaches are validated in related fluorobenzamide derivatives with anti-inflammatory activity .

Q. What methodologies resolve contradictions in solubility or stability data?

Conflicting data may arise from polymorphic forms or impurities. Techniques include:

Q. How does the nitro group influence the compound’s reactivity in downstream applications?

The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for further substitutions (e.g., reduction to amine for drug intermediates). However, it may also hinder nucleophilic attacks; computational studies (e.g., Hammett constants) quantify its electronic effects .

Methodological Considerations

- Experimental Design : Always include control reactions (e.g., omitting the pyrazole nucleophile) to confirm SNAr specificity.

- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives) .

- Safety Protocols : Nitro compounds are potential explosives; small-scale reactions and proper venting are mandatory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.